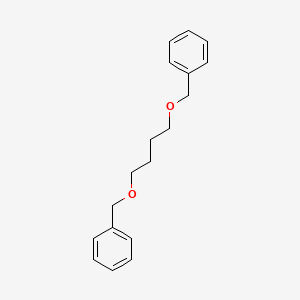
1,4-Dibenzyloxybutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dibenzyloxybutane is an organic compound with the molecular formula C18H20O2. It consists of a butane backbone with two benzyloxy groups attached at the 1 and 4 positions. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Dibenzyloxybutane can be synthesized through several methods. One common approach involves the reaction of 1,4-butanediol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles to laboratory methods, with optimizations for scale, cost, and efficiency. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Dibenzyloxybutane undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 1,4-butanediol and benzyl alcohol.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in aprotic solvents.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: 1,4-Butanediol, benzyl alcohol.
Substitution: Various substituted butane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,4-Dibenzyloxybutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for diols.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,4-Dibenzyloxybutane largely depends on the specific reactions it undergoes. For example, in oxidation reactions, the benzyloxy groups are converted to aldehydes or acids through the transfer of oxygen atoms. In reduction reactions, hydrogen atoms are added to the molecule, breaking the benzyloxy groups into simpler alcohols. The molecular targets and pathways involved vary based on the specific chemical transformation being studied.
Comparaison Avec Des Composés Similaires
1,4-Butanediol: A primary alcohol with similar reactivity but lacking the benzyloxy groups.
1,4-Dimethoxybutane: Similar structure but with methoxy groups instead of benzyloxy groups.
1,4-Dibenzyloxy-2-butene: Contains a double bond in the butane backbone, leading to different reactivity.
Uniqueness: 1,4-Dibenzyloxybutane is unique due to the presence of benzyloxy groups, which impart distinct chemical properties and reactivity. These groups make it a valuable intermediate in organic synthesis and provide versatility in various chemical transformations.
Propriétés
Numéro CAS |
6282-65-1 |
|---|---|
Formule moléculaire |
C18H22O2 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
4-phenylmethoxybutoxymethylbenzene |
InChI |
InChI=1S/C18H22O2/c1-3-9-17(10-4-1)15-19-13-7-8-14-20-16-18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2 |
Clé InChI |
OMLVOCZNGZGCJF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCCCCOCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















